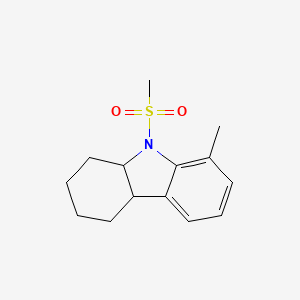
9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a complex organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves multiple steps. One common method includes the initial formation of the carbazole core, followed by the introduction of the methanesulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to more efficient production. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of side reactions.
化学反应分析
Types of Reactions
9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbazole core or the methanesulfonyl group, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by the presence of the methanesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce different carbazole derivatives with altered functional groups.
科学研究应用
9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and triggering various biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 9-(Methanesulfonyl)-8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole include other carbazole derivatives with different substituents, such as:
- 9-(Methanesulfonyl)-carbazole
- 8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- Methanesulfonyl-carbazole
Uniqueness
The uniqueness of this compound lies in the combination of the methanesulfonyl group and the carbazole core
属性
CAS 编号 |
404392-14-9 |
|---|---|
分子式 |
C14H19NO2S |
分子量 |
265.37 g/mol |
IUPAC 名称 |
8-methyl-9-methylsulfonyl-1,2,3,4,4a,9a-hexahydrocarbazole |
InChI |
InChI=1S/C14H19NO2S/c1-10-6-5-8-12-11-7-3-4-9-13(11)15(14(10)12)18(2,16)17/h5-6,8,11,13H,3-4,7,9H2,1-2H3 |
InChI 键 |
BJLCWPNJVZXULE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C3CCCCC3N2S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















